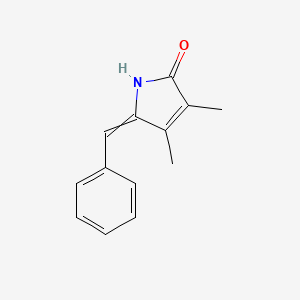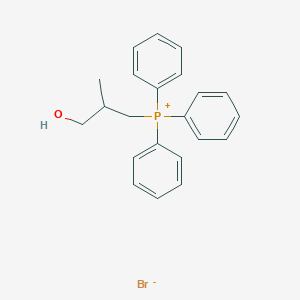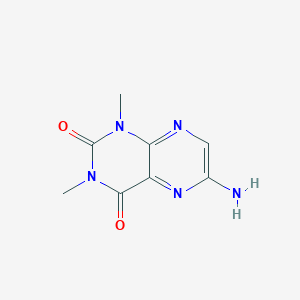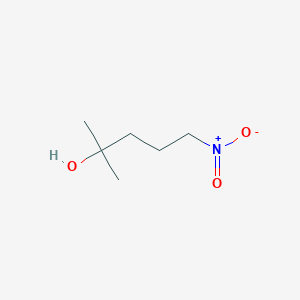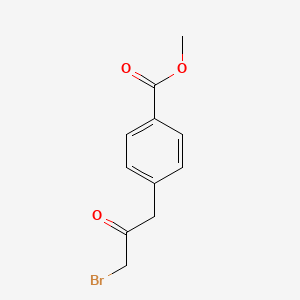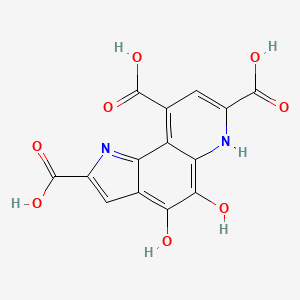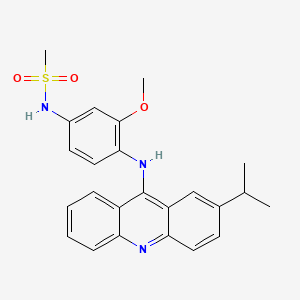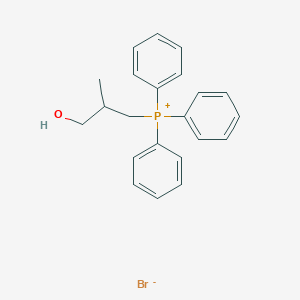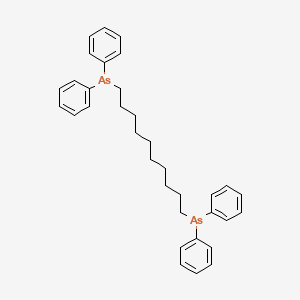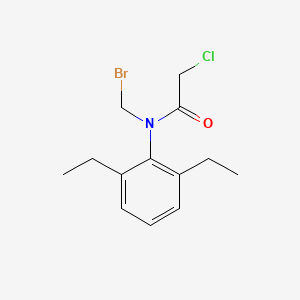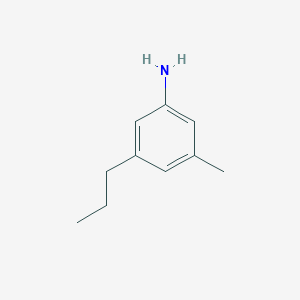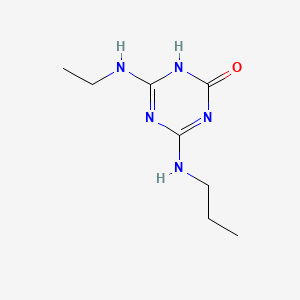![molecular formula C3H4Cl4Sn2 B14429275 Methylenebis[(dichloromethyl)stannane] CAS No. 79992-66-8](/img/structure/B14429275.png)
Methylenebis[(dichloromethyl)stannane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[(dichloromethyl)stannane] is an organotin compound with the molecular formula C3H8Cl4Sn2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenebis[(dichloromethyl)stannane] can be synthesized through the reaction of dichloromethylstannane with formaldehyde under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methylenebis[(dichloromethyl)stannane] often involves large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[(dichloromethyl)stannane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into other organotin hydrides.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various organotin compounds, such as organotin oxides, hydrides, and substituted organotin derivatives. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Methylenebis[(dichloromethyl)stannane] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various materials and as a catalyst in industrial processes .
Wirkmechanismus
The mechanism of action of methylenebis[(dichloromethyl)stannane] involves its interaction with molecular targets such as enzymes and cellular components. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methylenebis[(dichloromethyl)stannane] include:
Stannane: A simpler organotin compound with the formula SnH4.
Tributyltin hydride: An organotin hydride used in organic synthesis.
Dichlorodimethylstannane: Another organotin compound with similar properties
Uniqueness
Methylenebis[(dichloromethyl)stannane] is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable carbon-tin bonds and its reactivity with various reagents make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
79992-66-8 |
|---|---|
Molekularformel |
C3H4Cl4Sn2 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
dichloromethyl-[(dichloromethyl-λ2-stannanyl)methyl]tin |
InChI |
InChI=1S/2CHCl2.CH2.2Sn/c2*2-1-3;;;/h2*1H;1H2;; |
InChI-Schlüssel |
BSNPQFYWHKKSIH-UHFFFAOYSA-N |
Kanonische SMILES |
C([Sn]C(Cl)Cl)[Sn]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


